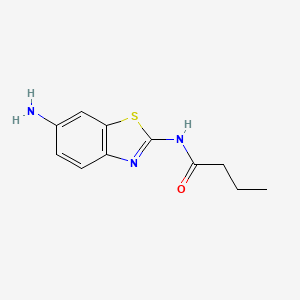

N-(6-amino-1,3-benzothiazol-2-yl)butanamide

Descripción general

Descripción

“N-(6-amino-1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.3 . It is a solid substance at room temperature .

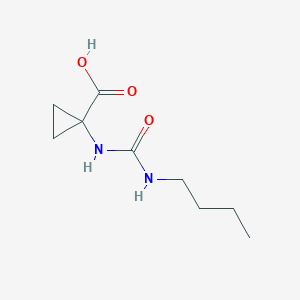

Molecular Structure Analysis

The molecular structure of “N-(6-amino-1,3-benzothiazol-2-yl)butanamide” includes a benzothiazole ring, which is a bicyclic system composed of a benzene ring fused to a thiazole ring . The compound also contains an amide functional group .Physical And Chemical Properties Analysis

“N-(6-amino-1,3-benzothiazol-2-yl)butanamide” is a solid at room temperature . It has a predicted boiling point of approximately 453.78°C and a predicted density of approximately 1.3 g/cm3 . The refractive index is predicted to be 1.71 .Aplicaciones Científicas De Investigación

Scientific Field

Antidiabetic Drug Development

Scientific Field

- Blood Glucose Monitoring: Regular monitoring of plasma glucose levels post-administration. Results: Some derivatives have shown a significant reduction in plasma glucose levels, indicating potential for development into antidiabetic medications .

Antimicrobial Studies

Scientific Field

- Zone of Inhibition Test: The effectiveness is measured by the clear area around the compound where microbes cannot grow. Results: Certain derivatives have displayed inhibitory effects against both gram-positive and gram-negative bacteria, as well as fungi .

Chemical Synthesis

Scientific Field

Molecular Docking Studies

Scientific Field

Cancer Research

Scientific Field

Anti-Tubercular Drug Research

Scientific Field

- Comparative Analysis: Evaluating the inhibitory concentrations against standard reference drugs. Results: Some derivatives have shown better inhibition potency against M. tuberculosis, suggesting their potential as anti-tubercular compounds .

Neuroprotective Agent Development

Scientific Field

- Molecular Docking: Using in silico tools to predict interactions with neurological targets. Results: Certain derivatives have demonstrated neuroprotective effects, indicating their potential use in treating neurodegenerative disorders .

OLED Material Synthesis

Scientific Field

- Performance Testing: Evaluating the electrophosphorescent properties. Results: Enhanced OLED performance with some derivatives serving as efficient electrophosphorescent emitters .

Antimicrobial Coating Development

Scientific Field

- Efficacy Testing: Assessing antimicrobial activity against a range of pathogens. Results: The coatings have shown promise in preventing microbial growth on surfaces, offering potential applications in healthcare and industry .

Antileishmanial Drug Discovery

Scientific Field

- Activity Assessment: Measuring the efficacy of the compounds in inhibiting parasite growth. Results: Some derivatives have shown activity against Leishmania, suggesting their potential as antileishmanial agents .

Anti-Inflammatory and Analgesic Research

Scientific Field

- Effectiveness Analysis: Comparing the results with existing anti-inflammatory and analgesic drugs. Results: Promising derivatives have been identified that exhibit significant anti-inflammatory and analgesic effects .

Ubiquitin Ligase Inhibition

Scientific Field

- Protein Analysis: Monitoring the levels of proteins that are typically degraded by ubiquitin ligase. Results: Some derivatives have shown potential as inhibitors, which could be significant for diseases where protein degradation is dysregulated .

Selective Cytotoxicity

Scientific Field

- Treatment with Derivatives: Applying the compound to assess its cytotoxic effects. Results: Certain derivatives have demonstrated selective cytotoxicity, offering a pathway for targeted cancer therapy .

Antiviral Research

Scientific Field

- Compound Testing: Assessing the antiviral activity of the compound’s derivatives. Results: Some derivatives have shown promise in inhibiting viral replication, which could lead to new antiviral medications .

Modulation of Adenosine Receptors

Scientific Field

- Neurological Assessments: Evaluating the effects on neurological functions and behaviors. Results: Derivatives that modulate adenosine receptors could have therapeutic potential for disorders like Parkinson’s disease .

Nuclear Hormone Receptor Disorders

Scientific Field

Direcciones Futuras

The future directions for “N-(6-amino-1,3-benzothiazol-2-yl)butanamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a valuable area of research .

Propiedades

IUPAC Name |

N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-2-3-10(15)14-11-13-8-5-4-7(12)6-9(8)16-11/h4-6H,2-3,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUFOVSUKKNTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361395 | |

| Record name | N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |

CAS RN |

833430-30-1 | |

| Record name | N-(6-amino-1,3-benzothiazol-2-yl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

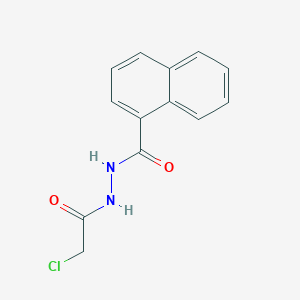

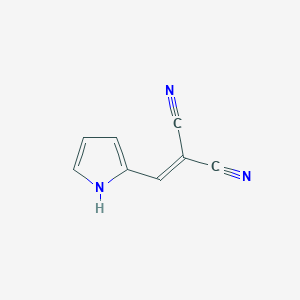

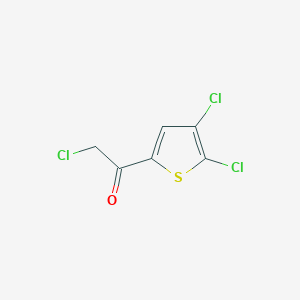

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione](/img/structure/B1621113.png)

![4-[(2,5-Dichlorophenyl)sulfonyl]-3-nitrobenzoic acid](/img/structure/B1621123.png)

![2-[(3-Chloro-2-methylphenyl)thio]acetic acid](/img/structure/B1621126.png)